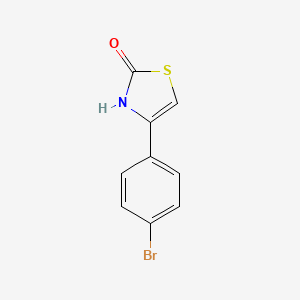

4-(4-Bromophenyl)-2-hydroxythiazole

説明

Significance of Heterocyclic Compounds in Chemical Biology and Drug Discovery

Heterocyclic compounds, cyclic structures containing at least one atom other than carbon within their rings, are fundamental to the field of drug development. rroij.comvicihealthsciences.com More than 85% of all biologically active chemical entities contain a heterocycle, a statistic that underscores their central role in modern drug design. nih.gov These compounds offer a vast array of molecular frameworks that can be fine-tuned to interact with specific biological targets such as enzymes, receptors, and nucleic acids. rroij.com The inclusion of heteroatoms like nitrogen, sulfur, and oxygen introduces unique electronic and steric properties, which allows medicinal chemists to modify crucial pharmacological parameters. rroij.comnih.gov By adjusting a molecule's solubility, lipophilicity, polarity, and hydrogen bonding capacity, researchers can optimize its absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) profile. nih.gov This versatility makes heterocyclic compounds indispensable tools for developing new therapeutic agents, including those that can overcome drug resistance. rroij.com

Thiazole (B1198619) as a Privileged Scaffold in Drug Design

Within the vast family of heterocycles, the thiazole ring is recognized as a "privileged scaffold." nih.govmonash.eduresearchgate.net This term designates a molecular framework that is able to bind to multiple, diverse biological targets, leading to a wide spectrum of pharmacological activities. nih.gov The five-membered aromatic ring containing one sulfur and one nitrogen atom is a key component in numerous compounds with demonstrated anti-inflammatory, antimicrobial, anticancer, antiviral, and antidiabetic properties. nih.govmonash.edunih.gov The success of the thiazole moiety is exemplified by its presence in over 18 FDA-approved drugs, such as the anticancer agent Dasatinib and the antibiotic Cefotaxime. monash.edunih.govresearchgate.net Its widespread application in successful therapeutics confirms its status as a validated and highly fruitful starting point for drug discovery programs. researchgate.net

Historical Context of Thiazole Derivatives in Therapeutics

The therapeutic journey of thiazole derivatives is rich and varied. A pivotal moment was the discovery of the thiazole ring within the structure of Vitamin B1 (thiamine), highlighting its essential role in biological systems. nih.gov This was followed by the development of sulfathiazole, an early sulfonamide antibiotic that demonstrated the potential of synthetic thiazoles in combating bacterial infections. researchgate.net The thiazole ring is also a crucial component of the penicillin family of antibiotics. nih.govnih.gov In more recent decades, the scaffold has been incorporated into a diverse range of drugs targeting numerous conditions. researchgate.net For instance, Ritonavir is an antiviral agent used in the treatment of HIV, while Meloxicam is a widely used non-steroidal anti-inflammatory drug (NSAID). nih.gov The development of thiazolidinediones like Pioglitazone for treating diabetes further cemented the scaffold's versatility. nih.gov This history of success continues to motivate research into new thiazole-based therapeutic agents. neliti.comfabad.org.tr

Overview of 2-Hydroxythiazole Derivatives in Research

Applications of Hydroxythiazoles as Fluorophores and Probes

Derivatives of thiazole containing a hydroxyl group are increasingly being investigated for their fluorescent properties. researchgate.net Specifically, compounds based on the 2-(2-hydroxyphenyl)-benzothiazole (HBT) scaffold are known fluorophores that can exhibit excited-state intramolecular proton transfer (ESIPT), leading to large Stokes shifts and unique emission properties. nih.gov While HBT itself has limitations like short emission wavelengths, synthetic modifications can significantly red-shift the emission and enhance quantum yields. nih.gov Other hydroxythiazole derivatives have been developed as "turn-on" fluorescent probes for detecting specific analytes, such as fluoride (B91410) ions. researchgate.net The general principle involves a chemical reaction, like the deprotection of a silyl (B83357) ether, which "uncages" the fluorescent hydroxythiazole core, resulting in a dramatic change in its emission spectrum. researchgate.net This ability to link a chemical event to a fluorescent signal makes them valuable tools in chemical sensing and bio-imaging. researchgate.netnih.gov

Rationale for Focusing on 4-(4-Bromophenyl)-2-hydroxythiazole

The specific compound This compound represents a confluence of these promising features, making it a molecule of significant research interest. It combines three key structural motifs:

The 2-hydroxythiazole core , which offers unique tautomeric properties and potential as a fluorescent entity.

The thiazole ring , a privileged scaffold known for its broad biological relevance. nih.govmonash.edu

The 4-bromophenyl group , a common substituent in medicinal chemistry. The bromine atom can act as a handle for further synthetic modifications via cross-coupling reactions and often contributes to enhanced biological activity.

Research into closely related structures provides a strong rationale for its study. For example, derivatives of 4-(4-bromophenyl)thiazol-2-amine have shown promising in vitro antimicrobial and anticancer activities. nih.govnih.gov The synthesis of these analogs typically begins with 4'-bromoacetophenone, establishing a clear and accessible synthetic pathway to the target compound. nih.govprepchem.com Therefore, this compound serves as a valuable building block for developing novel therapeutic agents and functional materials, leveraging the known bioactivity of the thiazole nucleus and the synthetic versatility of the bromophenyl and hydroxy groups.

Compound Data

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 3884-34-2 | sigmaaldrich.comsigmaaldrich.com |

| Molecular Formula | C₉H₆BrNOS | sigmaaldrich.comoakwoodchemical.com |

| Molecular Weight | 256.12 g/mol | sigmaaldrich.comsigmaaldrich.com |

| Appearance | Solid | sigmaaldrich.com |

| Melting Point | 249-253 °C | sigmaaldrich.comsigmaaldrich.com |

| InChI Key | DEOWCFMGCQNWDK-UHFFFAOYSA-N | sigmaaldrich.comsigmaaldrich.com |

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Cefotaxime |

| Dasatinib |

| Meloxicam |

| Penicillin |

| Pioglitazone |

| Ritonavir |

| Sulfathiazole |

| Thiamine (Vitamin B1) |

Role of Bromine Substituents in Chemical and Biological Contexts

The introduction of halogen atoms, particularly bromine, into a molecular structure is a well-established strategy in drug design to modulate a compound's physicochemical and biological properties. ump.edu.pl The presence of a bromine substituent can significantly influence a molecule's therapeutic activity, metabolism, and duration of action. semanticscholar.orgump.edu.pl

One of the key roles of bromine in a biological context is its ability to form halogen bonds. semanticscholar.org Contrary to the traditional view of halogens as simple hydrophobic moieties, heavier halogens like bromine can act as Lewis acids, forming directed non-covalent interactions with electron-donating atoms such as oxygen or nitrogen in biological targets like proteins. acs.org These interactions can enhance the binding affinity and specificity of a drug molecule for its receptor, leading to increased therapeutic efficacy. semanticscholar.orgacs.org

Furthermore, the "heavy atom effect" of bromine can be utilized in applications such as photodynamic therapy. ump.edu.pl Bromination has been shown to confer a range of biological activities. For instance, brominated compounds have demonstrated significant potential as antimicrobial and anticancer agents. semanticscholar.orgtethyschemical.com The versatility of bromine allows for the creation of a diverse array of derivatives, often with enhanced stability and a longer shelf life compared to their non-brominated counterparts. tethyschemical.com

Table 1: Effects of Bromine Substitution in Chemical and Biological Systems

| Effect | Description | References |

|---|---|---|

| Halogen Bonding | The bromine atom acts as a Lewis acid, forming stabilizing interactions with electron donors on biological targets. | semanticscholar.orgacs.org |

| Increased Potency | Can lead to an increase in the therapeutic activity of a drug molecule. | semanticscholar.orgump.edu.pl |

| Modified Pharmacokinetics | Influences the metabolism and can increase the duration of action of a drug. | semanticscholar.org |

| Enhanced Bioavailability | Bromine's properties can help molecules pass through biological barriers. | ump.edu.plsemanticscholar.org |

| Antimicrobial Activity | Brominated compounds are effective against a wide range of pathogens. | tethyschemical.comnih.gov |

| Anticancer Potential | Brominated alkaloids and other derivatives are explored for their ability to target and destroy cancer cells. | semanticscholar.orgtethyschemical.comnih.gov |

Potential as a Building Block and Research Tool

The compound this compound serves as a valuable building block for the synthesis of more complex molecules in both medicinal chemistry and materials science. The thiazole ring itself is a well-established template for antimicrobial and anticancer agents. nih.gov The presence of three key features—the reactive 2-hydroxy group, the stable bromophenyl moiety, and the versatile thiazole core—makes this compound a highly attractive starting material for chemical synthesis.

In medicinal chemistry research, derivatives synthesized from a similar core, 4-(4-bromophenyl)thiazol-2-amine, have shown promising biological activities. For instance, various N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives have been synthesized and evaluated for their potential as antimicrobial and antiproliferative agents. nih.gov Similarly, other research has focused on synthesizing series of 4-(4-bromophenyl)-thiazol-2-amine derivatives that exhibit significant antimicrobial and anticancer activities against cell lines like the human breast adenocarcinoma (MCF7). nih.gov

These studies underscore the potential of the 4-(4-bromophenyl)thiazole (B159989) scaffold as a launchpad for developing novel therapeutic candidates. The bromine atom can be used as a handle for further chemical modifications, such as cross-coupling reactions, to build more complex structures. The 2-hydroxy group can be converted to other functional groups, allowing for the exploration of a wide chemical space. This adaptability makes this compound a powerful tool for constructing libraries of compounds for high-throughput screening and for structure-activity relationship (SAR) studies aimed at optimizing biological activity. worktribe.com

Beyond medicine, thiazole-based structures are also valuable building blocks in materials science for the synthesis of organic semiconductors, highlighting the broader utility of this chemical scaffold in research and development. nih.govrsc.org

Table 2: Research Applications of Substituted (4-Bromophenyl)thiazole Derivatives

| Derivative Class | Core Structure | Investigated Activity | References |

|---|---|---|---|

| N-Acylacetamides | N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide | Antimicrobial, Anticancer (MCF7 cell line) | nih.gov |

| Amines | 4-(4-Bromophenyl)-thiazol-2-amine | Antimicrobial, Anticancer (MCF7 cell line) | nih.gov |

Structure

3D Structure

特性

IUPAC Name |

4-(4-bromophenyl)-3H-1,3-thiazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNOS/c10-7-3-1-6(2-4-7)8-5-13-9(12)11-8/h1-5H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEOWCFMGCQNWDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CSC(=O)N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20375727 | |

| Record name | 4-(4-bromophenyl)-2-hydroxythiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20375727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3884-34-2 | |

| Record name | 4-(4-Bromophenyl)-2(3H)-thiazolone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3884-34-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-bromophenyl)-2-hydroxythiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20375727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-bromophenyl)-2-hydroxythiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 4 Bromophenyl 2 Hydroxythiazole and Its Analogs

Classical and Contemporary Synthetic Approaches to Thiazole (B1198619) Rings

The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, is a privileged scaffold in medicinal chemistry. Its synthesis has been a subject of extensive research, leading to several robust methods.

The most prominent and widely utilized method for thiazole synthesis is the Hantzsch synthesis, first reported by Arthur Hantzsch in 1887. researchgate.netsynarchive.com In its classic form, this reaction involves the condensation of an α-halocarbonyl compound (such as an α-haloketone) with a thioamide. synarchive.comyoutube.comrsc.org The reaction proceeds via an initial S-alkylation of the thioamide by the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring. youtube.com

The general mechanism can be summarized in the following steps:

Nucleophilic Attack: The sulfur atom of the thioamide acts as a nucleophile, attacking the carbon bearing the halogen in the α-halocarbonyl compound (an SN2 reaction). youtube.com

Cyclization: The nitrogen atom of the resulting intermediate attacks the carbonyl carbon to form a five-membered ring, a dihydrothiazole intermediate. youtube.comrsc.org

Dehydration: Elimination of a water molecule from the cyclized intermediate leads to the formation of the stable, aromatic thiazole ring. rsc.org

Numerous variations of the Hantzsch synthesis have been developed to improve yields, expand substrate scope, and create more complex derivatives. For instance, using thiourea (B124793) or substituted thioureas in place of simple thioamides leads to the formation of 2-aminothiazoles, a crucial class of compounds. rsc.orgorganic-chemistry.org The reaction conditions can also be modified; for example, performing the synthesis under acidic conditions can alter the regioselectivity of the final product when using N-monosubstituted thioureas. rsc.org Furthermore, green chemistry approaches have been explored, including solvent-free syntheses and the use of reusable catalysts like silica-supported tungstosilisic acid to facilitate the reaction. organic-chemistry.orgmdpi.com

While the classic Hantzsch synthesis with thioamides or thiourea yields thiazoles and 2-aminothiazoles, respectively, specific strategies are required to introduce a hydroxyl group at the C2 position. The 2-hydroxythiazole moiety often exists in tautomeric equilibrium with its thiazol-2(3H)-one form.

A key method for synthesizing 2-hydroxythiazole derivatives involves the condensation of α-halocarbonyl compounds with thiocarbamates. researchgate.net This approach is analogous to the Hantzsch synthesis, where the thiocarbamate provides the N-C-S backbone and the oxygen atom necessary for the 2-hydroxy group. Other cyclization strategies include the reaction of propargylcyanamides with thiol nucleophiles, which can lead to related 2-thioimidazoles, showcasing the versatility of cyclization cascades in heterocyclic synthesis. nih.gov The synthesis of N-hydroxythiazole derivatives has also been reported, involving the N-oxidation of a pre-formed thiazole ring followed by further functional group manipulations. nih.gov

Specific Synthesis of 4-(4-Bromophenyl)-2-hydroxythiazole

The synthesis of the title compound, this compound, directly applies the principles of thiazole formation, starting from readily available precursors. The pathway can be dissected by examining the synthesis of its key intermediates and related analogs.

The construction of the 4-(4-bromophenyl)thiazole (B159989) core relies on precursors that provide the C4-aryl substituent and the requisite atoms for the heterocyclic ring.

A closely related and well-documented synthesis is that of 4-(4-bromophenyl)thiazol-2-amine. This compound serves as a vital precursor for a variety of derivatives and its synthesis exemplifies the Hantzsch reaction. researchgate.netnih.gov The reaction involves the cyclocondensation of an α-haloketone, derived from p-bromoacetophenone, with thiourea. researchgate.net

The typical procedure is as follows:

Halogenation: p-Bromoacetophenone is first brominated at the α-carbon to yield 2-bromo-1-(4-bromophenyl)ethan-1-one (an α-bromoacetophenone). This is a crucial intermediate. vulcanchem.com

Condensation: The resulting 2-bromo-1-(4-bromophenyl)ethan-1-one is then reacted with thiourea. nih.govresearchgate.net The reaction is often catalyzed by iodine and carried out in a solvent like ethanol (B145695). nih.govnih.govmdpi.com This condensation directly forms the 4-(4-bromophenyl)thiazol-2-amine ring system. nih.gov

This reaction is highly efficient and provides a straightforward route to the 2-amino analog of the target compound.

Table 1: Synthesis of 4-(4-bromophenyl)thiazol-2-amine

| Reactant 1 | Reactant 2 | Key Conditions | Product | Reference |

|---|---|---|---|---|

| p-Bromoacetophenone | Thiourea | Iodine catalyst | 4-(4-Bromophenyl)thiazol-2-amine | nih.gov |

| 2-Bromo-1-(4-bromophenyl)ethan-1-one | Thiourea | Methanol, reflux | 4-(4-Bromophenyl)thiazol-2-amine | researchgate.net |

The condensation of α-halocarbonyl compounds with thioamides is the foundational Hantzsch reaction for building the thiazole ring. synarchive.comrsc.org This reaction is broadly applicable for creating thiazoles with various substituents at the 2, 4, and 5 positions. The choice of the α-halocarbonyl and the thioamide dictates the final substitution pattern of the heterocyclic product. youtube.com For the synthesis of 4-arylthiazoles, an α-halo-aryl-ketone is the required starting material. vulcanchem.com

The general equation for this transformation is: Ar-C(O)-CH₂Br + R-CSNH₂ → 4-Ar-2-R-Thiazole + H₂O + HBr

This robust and versatile reaction remains a primary tool for the synthesis of a vast library of thiazole-containing compounds. researchgate.net

Precursor Synthesis and Reaction Pathways

Use of Salts and Esters of Monothiocarbamic Acid for 2-Hydroxythiazoles

The synthesis of 2-hydroxythiazoles can be achieved through the reaction of α-halocarbonyl compounds with salts or esters of monothiocarbamic acid. This method provides a direct route to the 2-hydroxy functional group on the thiazole ring. The general mechanism involves the nucleophilic attack of the sulfur atom from the monothiocarbamate onto the α-carbon of the halo-ketone, followed by an intramolecular cyclization and dehydration to form the thiazole ring. While this remains a viable pathway for obtaining 2-hydroxythiazole scaffolds, specific literature detailing the use of this method for the synthesis of this compound is not as prevalent as other methods, such as those starting from thiourea.

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is crucial for maximizing the yield and purity of the desired product. For the synthesis of thiazole derivatives, several parameters can be adjusted. A study focused on synthesizing N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives, which originate from the key intermediate 4-(4-bromophenyl)thiazol-2-amine, provides insights into potential optimizations. digitellinc.com Key factors influencing the reaction outcome include the choice of solvent, catalyst, reaction temperature, and reaction time.

For instance, in the widely used Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thioamide, solvents like ethanol are commonly employed. digitellinc.com The reaction can be catalyzed by substances such as iodine. nih.gov Optimization may involve screening different catalysts or exploring catalyst-free systems. Temperature is another critical factor; reactions may be conducted at room temperature, reflux, or with the aid of microwave irradiation to reduce reaction times and potentially increase yields. nih.gov Monitoring the reaction progress using techniques like Thin-Layer Chromatography (TLC) is essential to determine the optimal reaction time and prevent the formation of byproducts. nih.gov

Table 1: General Parameters for Optimization of Thiazole Synthesis

| Parameter | Options | Potential Impact |

| Solvent | Ethanol, Dioxane, Tetrahydrofuran (THF), Acetic Acid | Affects solubility of reactants and reaction rate. |

| Catalyst | Iodine, Silica (B1680970) Supported Tungstosilisic Acid, Copper Silicate, None | Can increase reaction rate and yield. |

| Temperature | Room Temperature, Reflux, Microwave Irradiation | Influences reaction kinetics and can reduce reaction time. |

| Reactant Ratio | Equimolar, Excess of one reactant | Can drive the reaction to completion and affect yield. |

Green Chemistry Approaches in Synthesis

In recent years, there has been a significant shift towards developing more environmentally friendly synthetic methods for thiazole derivatives. Current time information in Bangalore, IN.researchgate.net These "green chemistry" approaches aim to minimize waste, reduce the use of hazardous substances, and improve energy efficiency. Current time information in Bangalore, IN.

Key green strategies applicable to thiazole synthesis include:

Microwave-assisted synthesis: This technique often leads to dramatically reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. nih.gov

Ultrasound irradiation: Sonication can enhance reaction rates and yields, providing an energy-efficient alternative to traditional heating. researchgate.net

Use of green solvents: Replacing hazardous organic solvents with more benign alternatives like water or polyethylene (B3416737) glycol (PEG) is a cornerstone of green chemistry. nih.gov

Reusable catalysts: The development of heterogeneous or recyclable catalysts, such as silica-supported tungstosilisic acid or copper silicate, simplifies product purification and reduces waste. youtube.commdpi.com

One-pot, multi-component reactions: Combining several synthetic steps into a single operation without isolating intermediates reduces solvent usage, time, and waste. mdpi.com

These methodologies offer sustainable and efficient pathways for the synthesis of thiazoles, aligning with the principles of modern chemical manufacturing. Current time information in Bangalore, IN.researchgate.net

Synthesis of Related 4-(4-Bromophenyl)-Thiazole Derivatives for Comparative Studies

To understand the structure-activity relationships of thiazole-based compounds, the synthesis of various analogs is essential. This section covers the preparation of 2-amino and other substituted 4-(4-bromophenyl)-thiazoles.

4-(4-Bromophenyl)-thiazol-2-amine Derivatives

The synthesis of 4-(4-bromophenyl)-thiazol-2-amine is a common and crucial first step for creating a wide array of derivatives. mdpi.comnih.gov This is typically achieved through the Hantzsch thiazole synthesis. nih.gov The standard procedure involves the reaction of 2-bromo-1-(4-bromophenyl)ethanone (p-bromo-α-bromoacetophenone) with thiourea. mdpi.comnih.gov

The reaction is often catalyzed by iodine and carried out in a solvent such as ethanol. mdpi.com The resulting 4-(4-bromophenyl)-thiazol-2-amine serves as a versatile intermediate. nih.gov Its primary amine group can be further functionalized, for example, by reacting with various aromatic aldehydes to form Schiff bases (imines), leading to a diverse library of compounds for comparative biological studies. mdpi.comnih.gov

Table 2: Synthesis of 4-(4-Bromophenyl)-thiazol-2-amine Derivatives

| Reactant 1 | Reactant 2 | Catalyst | Product | Reference |

| p-Bromoacetophenone | Thiourea | Iodine | 4-(4-Bromophenyl)thiazol-2-amine | mdpi.comnih.gov |

| 4-(4-Bromophenyl)thiazol-2-amine | Aromatic Aldehydes | - | 4-(4-Bromophenyl)-N-(benzylidene)thiazol-2-amine derivatives | mdpi.comnih.gov |

Other Substituted 4-(4-Bromophenyl)-Thiazoles

Beyond the 2-amino derivatives, other substitutions on the 4-(4-bromophenyl)-thiazole scaffold are of interest. For instance, N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide can be synthesized by reacting the intermediate 4-(4-bromophenyl)thiazol-2-amine with chloroacetyl chloride. digitellinc.com This introduces a reactive chloroacetamide group at the 2-position, which can be further modified by reacting with various substituted anilines to yield a range of N-substituted derivatives. digitellinc.com

Another class of derivatives involves substitution at the 5-position of the thiazole ring. For example, (2-(substituted)-4-(4-bromophenyl)thiazol-5-yl)(naphthalene-1-yl)methanone derivatives have been synthesized, demonstrating the versatility of the thiazole core for creating complex molecules with potential applications in medicinal chemistry. researchgate.net

Purification and Isolation Techniques for the Compound

The purification and isolation of the final product are critical steps to ensure its chemical identity and purity. For solid compounds like this compound and its derivatives, recrystallization is a common and effective method. nih.gov Hot ethanol is a frequently used solvent for the recrystallization of thiazole derivatives. youtube.com The process involves dissolving the crude product in a minimum amount of hot solvent and allowing it to cool slowly, whereupon the pure compound crystallizes out, leaving impurities in the mother liquor.

For mixtures that are difficult to separate by recrystallization, or for non-crystalline products, column chromatography is the preferred method. nih.gov This technique separates compounds based on their differential adsorption to a stationary phase, typically silica gel. youtube.com A solvent system (mobile phase), often a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297) or acetone, is chosen based on preliminary analysis by TLC. researchgate.net The selection of the solvent system is crucial for achieving good separation. By collecting fractions as the solvent passes through the column and analyzing them with TLC, the pure compound can be isolated. youtube.com

Spectroscopic Characterization and Structural Elucidation

Advanced Spectroscopic Methods for Molecular Structure Confirmation

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 4-(4-Bromophenyl)-2-hydroxythiazole, ¹H NMR, ¹³C NMR, and 2D NMR techniques are employed to elucidate its structure.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the bromophenyl ring and the thiazole (B1198619) ring. The aromatic protons of the 4-bromophenyl group typically appear as a set of two doublets due to the para-substitution pattern, which creates an AA'BB' spin system. The protons ortho to the bromine atom (H-2' and H-6') would be shifted downfield compared to the protons meta to the bromine atom (H-3' and H-5') due to the electron-withdrawing nature of the bromine.

A key feature in the spectrum would be the singlet corresponding to the C5-H of the thiazole ring. The chemical shift of this proton is influenced by the substituents on the ring. Additionally, a broad singlet, which is exchangeable with D₂O, would be anticipated for the hydroxyl (O-H) or amide (N-H) proton, depending on the predominant tautomeric form. In the case of the 2-hydroxy tautomer, this signal would be from the OH group, while for the 2-oxo tautomer, it would arise from the NH group. For a related compound, 4-(4-bromophenyl)thiazol-2-amine, the NH₂ protons appear as a singlet at approximately 6.9 ppm. nih.gov

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic H (ortho to Br) | 7.50 - 7.70 | Doublet |

| Aromatic H (meta to Br) | 7.70 - 7.90 | Doublet |

| Thiazole C5-H | 6.80 - 7.20 | Singlet |

| OH/NH | 9.0 - 11.0 | Broad Singlet |

Note: Predicted values are based on the analysis of structurally similar compounds and may vary based on the solvent and experimental conditions.

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The spectrum of this compound would show distinct signals for the carbons of the phenyl ring and the thiazole ring. The carbon atom attached to the bromine (C-4') would show a characteristic chemical shift. The carbons of the thiazole ring are particularly diagnostic. The C-2 carbon, being attached to both a nitrogen and either an oxygen or a carbonyl group (in the tautomeric form), is expected to be significantly deshielded and appear at a low field. The C-4 and C-5 carbons will also have characteristic chemical shifts. In similar thiazole derivatives, the thiazole carbon atoms resonate in the range of 109-172 ppm. nih.gov

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Thiazole C2 | 165 - 175 |

| Thiazole C4 | 145 - 155 |

| Thiazole C5 | 105 - 115 |

| Aromatic C1' (C-Thiazole) | 130 - 135 |

| Aromatic C2'/C6' | 128 - 132 |

| Aromatic C3'/C5' | 131 - 135 |

| Aromatic C4' (C-Br) | 120 - 125 |

Note: Predicted values are based on the analysis of structurally similar compounds and may vary based on the solvent and experimental conditions.

To unambiguously assign the proton and carbon signals and to confirm the connectivity within the molecule, various 2D NMR experiments are invaluable.

¹H-¹H COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. For instance, it would confirm the coupling between the ortho and meta protons on the 4-bromophenyl ring.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment identifies direct one-bond correlations between protons and the carbons they are attached to. This would definitively link the aromatic proton signals to their corresponding carbon signals and the thiazole C5-H to the C5 carbon.

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (typically 2-3 bond) correlations between protons and carbons. For example, the thiazole C5-H would be expected to show a correlation to the C4 and C2 carbons of the thiazole ring, as well as to the C1' of the phenyl ring, thus confirming the attachment of the phenyl ring to the C4 position of the thiazole. Correlations from the aromatic protons to the thiazole carbons would further solidify the structural assignment.

¹H-¹⁵N HMBC: This experiment can be used to probe the nitrogen environment and would show correlations between protons and the nitrogen atom in the thiazole ring, providing further evidence for the heterocyclic core.

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific frequencies. The IR spectrum of this compound would provide key information about its structure, particularly regarding the tautomeric equilibrium.

If the 2-hydroxy tautomer is dominant, one would expect to see:

A broad O-H stretching band in the region of 3400-3200 cm⁻¹.

C=N stretching vibrations around 1620-1580 cm⁻¹.

If the 2-oxo (thiazolinone) tautomer is dominant, the spectrum would likely show:

An N-H stretching band around 3200-3100 cm⁻¹.

A strong C=O (amide) stretching band in the region of 1700-1650 cm⁻¹.

For both tautomers, characteristic absorptions for the aromatic ring (C-H stretching around 3100-3000 cm⁻¹, C=C stretching around 1600-1450 cm⁻¹) and the C-Br stretching vibration (typically below 700 cm⁻¹) would be present. In a related compound, 4-(4-bromophenyl)thiazol-2-amine, characteristic IR bands are observed for N-H stretching, C-N stretching, C=N linkage, and C-S linkage, confirming the thiazole nucleus. nih.gov

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) |

| O-H Stretch (hydroxy form) | 3400 - 3200 (broad) |

| N-H Stretch (oxo form) | 3200 - 3100 |

| Aromatic C-H Stretch | 3100 - 3000 |

| C=O Stretch (oxo form) | 1700 - 1650 (strong) |

| C=N Stretch | 1620 - 1580 |

| Aromatic C=C Stretch | 1600 - 1450 |

| C-Br Stretch | < 700 |

Note: The presence and relative intensities of the O-H/N-H and C=O/C=N bands can provide insight into the predominant tautomeric form in the solid state (for KBr pellets) or in solution (for solution-state IR).

Mass spectrometry provides the molecular weight of a compound and information about its fragmentation pattern, which can be used to deduce its structure. For this compound (C₉H₆BrNOS), the molecular weight is 254.96 g/mol (for the most common isotopes ⁷⁹Br, ¹²C, ¹H, ¹⁴N, ¹⁶O, ³²S).

A key feature in the mass spectrum would be the molecular ion peak [M]⁺. Due to the presence of bromine, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (50.69% and 49.31%, respectively), the molecular ion will appear as a pair of peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, separated by 2 m/z units. This isotopic pattern is a definitive indicator of the presence of one bromine atom in the molecule.

The fragmentation pattern would likely involve the cleavage of the thiazole ring and loss of small neutral molecules. Common fragmentation pathways for arylthiazoles include the cleavage of the thiazole ring and loss of fragments such as HCN, CO (from the oxo-tautomer), or other small species. The bromophenyl cation would also be an expected and stable fragment.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Ion |

| 255/257 | [C₉H₆BrNOS]⁺ (Molecular Ion, [M]⁺) |

| 155/157 | [C₆H₄Br]⁺ |

| 171 | [M - Br]⁺ |

UV-Vis Spectroscopy for Electronic Transitions and Absorption Properties

The study of electronic transitions and absorption properties of this compound via UV-Vis spectroscopy reveals the nature of its chromophoric system. The absorption of ultraviolet and visible light by a molecule is associated with the promotion of electrons from a ground electronic state to a higher energy excited state. The thiazole ring, in conjunction with the bromophenyl substituent, constitutes the primary chromophore of the molecule.

The electronic spectrum of thiazole derivatives is typically characterized by π → π* and n → π* transitions. The π → π* transitions, which are generally of high intensity, arise from the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic system. The n → π* transitions, which are typically of lower intensity, involve the excitation of a non-bonding electron (from the sulfur or nitrogen atom of the thiazole ring) to a π* antibonding orbital.

For this compound, the presence of the 4-bromophenyl group attached to the thiazole ring is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted thiazole. This is due to the extension of the conjugated π-system, which delocalizes the molecular orbitals and reduces the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The bromine atom, being an auxochrome with electron-donating lone pairs and electron-withdrawing inductive effects, can further modulate the electronic transitions.

In a related compound, 4-phenylthiazol-2-amine, the UV-Vis spectrum would be expected to show characteristic absorption bands. sigmaaldrich.com The protonation of thiazole derivatives can lead to significant changes in the UV-Vis spectrum, a phenomenon known as halochromism, which can be useful in sensing applications. researchgate.net

A hypothetical UV-Vis absorption data table for this compound in a common solvent like ethanol (B145695) is presented below. This table is based on expected values for similar aromatic thiazole structures.

| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition |

| Ethanol | ~280-320 | ~15,000-25,000 | π → π |

| Ethanol | ~330-370 | ~1,000-5,000 | n → π |

This table is illustrative and based on typical values for related compounds. Actual experimental values may vary.

Crystallographic Analysis for Solid-State Structure

Crystallographic analysis, particularly single-crystal X-ray diffraction, provides the most definitive information about the three-dimensional arrangement of atoms and molecules in the solid state. This technique allows for the precise determination of bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the physical and chemical properties of the compound.

An X-ray diffraction study of this compound would reveal the crystal system, space group, and unit cell dimensions. It would also elucidate the planarity of the thiazole and phenyl rings and the dihedral angle between them. The solid-state structure is likely to exhibit tautomerism, with the compound existing as either the 2-hydroxythiazole form or the 2(3H)-thiazolone form. X-ray crystallography can definitively determine which tautomer is present in the crystalline state.

Furthermore, the analysis would identify intermolecular interactions such as hydrogen bonding (e.g., between the hydroxyl group and the nitrogen atom of a neighboring molecule) and halogen bonding (involving the bromine atom). These interactions play a crucial role in the packing of the molecules in the crystal lattice.

A hypothetical data table summarizing potential crystallographic data for this compound is provided below.

| Crystal Parameter | Hypothetical Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar |

| a (Å) | ~10-15 |

| b (Å) | ~5-10 |

| c (Å) | ~15-20 |

| α (°) | 90 |

| β (°) | ~90-105 |

| γ (°) | 90 |

| Volume (ų) | ~1500-2000 |

| Z (molecules/unit cell) | 4 |

This table presents hypothetical data based on common values for similar organic compounds and should be considered illustrative.

The precise determination of the crystal structure of this compound through X-ray diffraction would be invaluable for correlating its solid-state conformation with its observed spectroscopic and physicochemical properties.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Electronic and Structural Properties

Quantum chemical calculations provide fundamental insights into the electronic distribution and geometric parameters of a molecule. These calculations are crucial for understanding the intrinsic properties that govern the molecule's reactivity and intermolecular interactions.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For derivatives and structural analogues of 4-(4-Bromophenyl)-2-hydroxythiazole, DFT calculations, often employing basis sets like 6-311G(d,p) or B3LYP/6-31G**, are used to determine the most stable three-dimensional conformation (geometry optimization). researchgate.netresearchgate.net This process minimizes the energy of the molecule to predict bond lengths, bond angles, and dihedral angles.

Studies on closely related structures, such as 4-(4'-Bromophenyl)-2-mercaptothiazole, have demonstrated a high degree of conformity between theoretical parameters calculated by DFT and experimental values obtained from spectroscopic and X-ray diffraction methods. researchgate.net Such calculations are also applied to understand the planarity and potential deformations of the thiazole (B1198619) ring system, which can be influenced by intermolecular forces like hydrogen bonding in a condensed phase. researchgate.net The electronic structure, including the distribution of electron density and orbital energies, is also a key output of DFT calculations, providing a foundation for analyzing the molecule's reactivity. ekb.egnih.gov

Frontier Molecular Orbital (FMO) analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (EHOMO-ELUMO) is a critical parameter for determining molecular reactivity, kinetic stability, and the potential for charge transfer within the molecule. researchgate.netrsc.org

For thiazole derivatives, FMO analysis is used to predict their chemical reactivity and to understand their interaction mechanisms. researchgate.netekb.eg A smaller HOMO-LUMO gap suggests higher reactivity. From these orbital energies, several key quantum chemical descriptors can be calculated, which are summarized in the table below. These parameters are instrumental in QSAR studies and for predicting the molecule's behavior in a biological environment. researchgate.net

| Parameter | Formula | Significance |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |

| Ionization Potential (I) | -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. |

| Global Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. |

| Global Softness (S) | 1 / (2η) | The reciprocal of hardness, indicating reactivity. |

| Chemical Potential (μ) | -(I + A) / 2 | Represents the escaping tendency of electrons. |

| Electrophilicity Index (ω) | μ² / (2η) | Measures the propensity to accept electrons. |

This table outlines key parameters derived from FMO analysis, crucial for assessing the chemical reactivity of compounds like this compound.

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution on the surface of a molecule. It is invaluable for predicting how a molecule will interact with other molecules, particularly biological receptors. The MEP map uses a color scale where red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). researchgate.netresearchgate.net

In studies of related brominated heterocyclic compounds, MEP maps reveal that electronegative atoms like oxygen, nitrogen, and sometimes sulfur, create red regions of negative potential, highlighting them as likely sites for hydrogen bonding and other electrostatic interactions. researchgate.netnih.gov For this compound, the MEP map would be expected to show significant negative potential around the hydroxyl oxygen and the thiazole nitrogen, identifying these as key sites for interaction with biological targets. The region around the hydrogen atoms, particularly the hydroxyl proton, would exhibit positive potential. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Analysis and Interactions

While quantum calculations often model a molecule in isolation, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule and its complexes over time. These simulations model the movements of atoms and molecules based on classical mechanics. For thiazole derivatives, MD simulations are frequently used to assess the stability of a ligand-receptor complex predicted by molecular docking. nih.gov

A typical MD simulation runs for a set period, such as 100 nanoseconds, during which the trajectory of the ligand within the protein's binding site is monitored. nih.gov Key metrics like the root-mean-square deviation (RMSD) are calculated to determine if the ligand remains stably bound or if significant conformational changes occur. ekb.eg Such simulations have confirmed the structural stability of complexes between thiazole-pyrazole hybrids and targets like VEGFR-2 kinase, validating the docking results and supporting the compound's proposed mechanism of action. nih.gov MD can also be used to study conformational flexibility and the interactions of the compound with its immediate environment, such as solvent molecules or biological membranes. ufrgs.br

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. imist.ma By analyzing a set of related molecules, a QSAR model can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogues. nih.gov

For thiazole derivatives, 2D and 3D-QSAR models have been developed to predict their activity against various targets, including cancer-related proteins like PIN1 and BRAFV600E, as well as their antimicrobial properties. imist.maresearchgate.net These models are built using calculated molecular descriptors (e.g., electronic, topological, and steric properties) and validated through rigorous statistical methods. imist.ma The resulting models provide crucial information about which structural features are positively or negatively correlated with the desired biological effect, enabling a more focused and efficient drug design process. researchgate.net

Molecular Docking Studies with Biological Targets

Molecular docking is a computational method that predicts the preferred orientation and binding affinity of one molecule (the ligand) when bound to a second molecule (the receptor), typically a protein or nucleic acid. This technique is central to structure-based drug design. Derivatives of 4-(4-Bromophenyl)-thiazole have been the subject of numerous docking studies to explore their potential as inhibitors for a range of diseases.

For instance, 4-(4-bromophenyl)-thiazol-2-amine derivatives have been docked into the active sites of microbial enzymes and cancer-related proteins. nih.govnih.gov These studies demonstrated good binding scores and identified key interactions, such as hydrogen bonds and hydrophobic contacts, with amino acid residues in the target's binding pocket. nih.govnih.gov Similarly, other thiazole-containing compounds have been successfully docked against targets like VEGFR-2 kinase, a key protein in angiogenesis, and cyclooxygenase (COX) enzymes, which are involved in inflammation. ekb.egnih.gov The results from these docking studies, often presented with docking scores and a list of interacting residues, provide a rational hypothesis for the compound's biological activity and serve as a starting point for lead optimization.

The table below summarizes representative findings from molecular docking studies on thiazole derivatives against various biological targets.

| Compound Class | Biological Target | PDB ID | Key Interacting Residues | Reference |

| 4-(4-bromophenyl)-thiazol-2-amine derivatives | E. coli DNA gyrase B | 1JIJ | Not specified | nih.govnih.gov |

| 4-(4-bromophenyl)-thiazol-2-amine derivatives | Estrogen Receptor | 3ERT | Not specified | nih.govnih.gov |

| Thiazole-pyrazole derivatives | VEGFR-2 Kinase | 4ASD | CYS919, LEU840, VAL848, ALA866, PHE918, LEU1035 | nih.gov |

| Thiazole Schiff base derivatives | Cyclooxygenase-1 (COX-1) | 3N8X | Not specified | ekb.eg |

| Thiazole Schiff base derivatives | Cyclooxygenase-2 (COX-2) | 3PGH | Not specified | ekb.eg |

| Indazole derivatives | Renal Cancer-Related Protein | 6FEW | Not specified | rsc.org |

This table showcases the application of molecular docking to predict the interactions of thiazole-based compounds with various important biological targets.

Ligand-Protein Interactions and Binding Modes

Detailed molecular docking studies for this compound are not specifically documented in the available literature. However, research on the analogous compound, 4-(4-bromophenyl)-thiazol-2-amine and its derivatives, has shed light on how this structural framework interacts with various protein targets. These studies often utilize molecular docking simulations to predict the binding orientation and affinity of the ligand within the active site of a protein.

For instance, in studies involving derivatives of 4-(4-bromophenyl)-thiazol-2-amine, researchers have identified key interactions that contribute to the stability of the ligand-protein complex. These interactions typically include:

Hydrogen Bonding: The amine group in the 2-position of the thiazole ring is a common hydrogen bond donor, while the nitrogen atom within the thiazole ring can act as a hydrogen bond acceptor. In the case of this compound, the hydroxyl group would be a primary site for hydrogen bonding, potentially acting as both a donor and an acceptor.

Pi-Pi Stacking: The aromatic bromophenyl ring and the thiazole ring itself can engage in pi-pi stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan within the protein's binding pocket.

Hydrophobic Interactions: The bromophenyl group also contributes to hydrophobic interactions with nonpolar residues in the active site.

A study on 4-(4-bromophenyl)-thiazol-2-amine derivatives investigated their potential as antimicrobial and anticancer agents by docking them into the binding sites of specific enzymes. nih.govnih.gov The results of these docking studies revealed that the compounds fit well within the binding pockets and that their predicted binding affinities correlated with their observed biological activities. nih.govnih.gov

| Interaction Type | Potential Interacting Groups on this compound | Interacting Amino Acid Residues (Examples) |

| Hydrogen Bonding | 2-hydroxy group, Thiazole nitrogen | Serine, Threonine, Aspartate, Glutamate |

| Pi-Pi Stacking | Bromophenyl ring, Thiazole ring | Phenylalanine, Tyrosine, Tryptophan |

| Halogen Bonding | Bromine atom | Electron-rich atoms (e.g., oxygen in carbonyl groups) |

| Hydrophobic Interactions | Bromophenyl ring | Leucine, Isoleucine, Valine, Alanine |

Prediction of Inhibitory Potentials

The prediction of the inhibitory potential of a compound is a crucial aspect of computational studies. This is often achieved by calculating the binding energy or docking score of the ligand within the active site of a target enzyme. A lower binding energy generally indicates a more stable complex and, consequently, a higher predicted inhibitory potential.

While specific predictions for this compound are not available, the research on its amine-containing counterparts provides a framework for understanding its potential. For example, derivatives of 4-(4-bromophenyl)-thiazol-2-amine have been evaluated for their inhibitory potential against various microbial and cancer-related protein targets. nih.govnih.gov The docking scores from these studies indicated that modifications to the amine group could significantly influence the inhibitory activity, suggesting that the substituent at the 2-position of the thiazole ring is critical for binding and inhibition. nih.gov

The inhibitory potential of a compound is also related to its ability to mimic the natural substrate or transition state of an enzyme. Computational methods can be used to assess this similarity. For this compound, its potential to inhibit certain enzymes would depend on the specific topology and electrostatic properties of the enzyme's active site and how well the compound can complement them.

| Target Class | Predicted Potential of Thiazole Derivatives | Key Structural Features for Inhibition |

| Kinases | Potential for inhibition due to ATP-competitive binding | Heterocyclic core, specific substitutions for selectivity |

| Proteases | Potential for interaction with catalytic residues | Groups capable of forming hydrogen bonds and hydrophobic interactions |

| Bacterial Enzymes | Demonstrated activity in amine derivatives | Thiazole scaffold, bromophenyl group |

It is important to reiterate that these findings are based on studies of related compounds and serve as a predictive framework. Dedicated computational and experimental studies on this compound are necessary to definitively determine its specific ligand-protein interactions and inhibitory potentials.

Advanced Research on Biological Activities and Mechanisms of Action

Broad-Spectrum Pharmacological Activities of Thiazole (B1198619) Derivatives

Thiazole and its derivatives are fundamental components of numerous drugs, exhibiting a wide spectrum of biological activities including antimicrobial, anticancer, anti-inflammatory, antioxidant, and antidiabetic properties. nih.govwisdomlib.orgnih.gov The presence of this heterocyclic system is a key feature in many clinically significant molecules such as the antibiotic Penicillin, the anti-HIV drug Ritonavir, and the antineoplastic agent Tiazofurin. researchgate.netpharmaguideline.com Researchers continuously explore the synthesis of novel thiazole derivatives to address challenges like drug resistance and to improve the efficacy of existing treatments. nih.gov

Antimicrobial Activity

Thiazole derivatives are a well-established class of antimicrobial agents, with extensive research highlighting their efficacy against a variety of bacterial and fungal pathogens. biointerfaceresearch.commdpi.com The thiazole scaffold is a common feature in many antimicrobial drugs, and ongoing research focuses on synthesizing new derivatives to combat the growing issue of multidrug resistance. nih.govnih.gov The mechanism of their antimicrobial action is often attributed to the unique chemical properties of the thiazole ring, which can be modified to enhance potency. researchgate.net

A study on a series of novel 4-(4-bromophenyl)-thiazol-2-amine derivatives demonstrated significant in vitro antimicrobial activity. nih.gov The compounds were tested against various Gram-positive and Gram-negative bacteria as well as fungal strains, with some derivatives showing activity comparable to standard drugs like Norfloxacin and Fluconazole. nih.gov The presence of an electron-withdrawing bromine atom at the para-position of the phenyl ring attached to the thiazole nucleus was noted to contribute to the good antibacterial activity. nih.gov For instance, derivatives containing moieties like 4-nitrobenzylidene (p2), 4-(dimethylamino)benzylidene (p3), and 4-hydroxy-3-methoxybenzylidene (p4) showed notable efficacy. nih.gov

Table 1: Antimicrobial Activity of 4-(4-Bromophenyl)-thiazol-2-amine Derivatives Data sourced from an in vitro turbidimetric method analysis. nih.gov

| Compound ID | Substituent on 2-amine | Antibacterial Activity (MIC µg/mL vs. S. aureus) | Antifungal Activity (MIC µg/mL vs. C. albicans) |

| p2 | 4-nitrobenzylidene | 6.25 | 12.5 |

| p3 | 4-(dimethylamino)benzylidene | 6.25 | 6.25 |

| p4 | 4-hydroxy-3-methoxybenzylidene | 6.25 | 12.5 |

| p6 | (2-hydroxynaphthalen-1-yl)methylene | 12.5 | 6.25 |

| Norfloxacin | - | 3.125 | - |

| Fluconazole | - | - | 6.25 |

Anticancer and Antitumor Activity

The thiazole ring is a privileged scaffold in the design of anticancer agents, with many derivatives showing potent activity against various tumor cell lines. benthamdirect.combohrium.com These compounds can induce apoptosis, disrupt tubulin assembly, and inhibit critical signaling pathways such as NF-κB/mTOR/PI3K/Akt, which are crucial for cancer cell survival and proliferation. nih.gov The development of thiazole-based chemotherapeutics is a rapidly evolving field, aiming for agents with higher selectivity and lower toxicity compared to traditional treatments. nih.govresearchgate.net

In a study focusing on 4-(4-bromophenyl)-thiazol-2-amine derivatives, several compounds were evaluated for their in vitro anticancer activity against the human breast adenocarcinoma cell line (MCF-7). nih.gov The results indicated that the aromatic substitution at the para position of the thiazole ring enhanced anticancer activity. nih.gov Compound p2 , which features a 4-nitrobenzylidene substituent, was identified as the most active in the series, with its efficacy being comparable to the standard anticancer drug 5-fluorouracil. nih.gov This highlights the potential of the 4-(4-bromophenyl)-thiazole structure as a template for designing new antiproliferative drugs. nih.gov

Table 2: Anticancer Activity of 4-(4-Bromophenyl)-thiazol-2-amine Derivatives against MCF-7 Cell Line Data sourced from an in vitro Sulforhodamine B (SRB) assay. nih.gov

| Compound ID | Substituent on 2-amine | Growth Inhibition (%) | GI50 (µM) |

| p2 | 4-nitrobenzylidene | 80.6 | 12.1 |

| p3 | 4-(dimethylamino)benzylidene | 68.2 | 31.2 |

| p4 | 4-hydroxy-3-methoxybenzylidene | 65.5 | 38.4 |

| p5 | 3-nitrobenzylidene | 72.4 | 22.1 |

| 5-Fluorouracil | - | 89.2 | 10.5 |

Anti-inflammatory Activity

Thiazole derivatives have demonstrated significant potential as anti-inflammatory agents. researchgate.netdoaj.org Their mechanism of action often involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX). researchgate.netdoaj.org Specifically, some thiazole derivatives have shown potent and selective inhibition of COX-2 and 5-LOX, which are crucial mediators in the arachidonic acid pathway that drives inflammation. researchgate.netdoaj.org This targeted inhibition makes them attractive candidates for developing new anti-inflammatory drugs with potentially fewer side effects than existing non-steroidal anti-inflammatory drugs (NSAIDs). pharmaguideline.comconsensus.app

Research has shown that various substituted phenyl thiazoles exhibit considerable anti-inflammatory effects. wisdomlib.org For example, in a carrageenan-induced rat paw edema model, nitro-substituted thiazole derivatives demonstrated significant reductions in paw volume. wisdomlib.org Another study investigated (E)-N-(4-bromophenyl)-2-(thiophen-2-ylmethylene)-thiosemicarbazone (BTTSC), a related structure, and found it reduced carrageenan-induced paw edema by up to 83.2% and compound 48/80-induced edema by 56.53%, suggesting an action on early inflammatory mediators like histamine (B1213489). nih.gov These findings underscore the role of the thiazole core and its substituents in modulating inflammatory responses. researchgate.netnih.gov

Table 3: Anti-inflammatory Activity of Selected Thiazole Derivatives

| Compound/Derivative | Model | Key Findings | Reference |

| Nitro-substituted thiazoles | Carrageenan-induced rat paw edema | Achieved up to 44% inhibition of edema. | wisdomlib.org |

| (E)-N-(4-bromophenyl)-2-(thiophen-2-ylmethylene)-thiosemicarbazone | Carrageenan-induced rat paw edema | Reduced edema by 81.9-83.2% in the initial phase. | nih.gov |

| (E)-N-(4-bromophenyl)-2-(thiophen-2-ylmethylene)-thiosemicarbazone | Compound 48/80-induced paw edema | Showed a 56.53% reduction in edema, indicating histamine pathway involvement. | nih.gov |

| Thiazole-based compounds | In silico docking (COX-2/5-LOX) | Showed potent blocking ability for LOX5 and COX2 at the cellular level. | researchgate.netdoaj.org |

Antioxidant Activity

Thiazole derivatives, particularly those incorporating phenolic fragments, have been investigated for their antioxidant properties. mdpi.comnih.gov Antioxidants are crucial for mitigating oxidative stress, a condition linked to numerous chronic diseases. The antioxidant capacity of these compounds is often evaluated through their ability to scavenge free radicals and reduce ferric ions. mdpi.comnih.gov

In one study, a series of thiazole derivatives were synthesized from thiosemicarbazones with phenol (B47542) substituents. mdpi.com The resulting compounds were tested for their radical scavenging activity and ferric reducing capacity. It was found that derivatives containing a 2,6-di-tert-butylphenol (B90309) fragment exhibited the highest antioxidant activity, in some cases exceeding that of the well-known antioxidant 4-methyl-2,6-di-tert-butylphenol. mdpi.com Another study on phenolic thiazoles connected to a benzene (B151609) nucleus via a hydrazone moiety also reported remarkable antioxidant and antiradical activity, attributed to the presence of phenolic groups and the hydrazone linker. nih.gov These findings suggest that combining the thiazole nucleus with phenolic structures is a promising strategy for developing effective antioxidants.

Table 4: Antioxidant Activity of Selected Phenolic Thiazole Derivatives

| Compound/Derivative | Assay | Key Findings | Reference |

| Thiazole with 2,6-di-tert-butylphenol fragment | Radical Scavenging & Ferric Reducing | Activity exceeded that of the standard antioxidant 4-methyl-2,6-di-tert-butylphenol. | mdpi.com |

| 2-(2-(1-(2,4-dihydroxyphenyl)ethylidene)hydrazinyl)-4-phenylthiazole | DPPH Radical Scavenging | Showed significant antiradical activity. | nih.gov |

| Thiazolyl-thiadiazole compounds | In vitro assays | Identified as potent multitarget-directed inhibitors with antioxidant properties. | nih.gov |

| Thiazole derivatives with thiophene | DPPH Radical Scavenging | Compounds 2d and 2g showed potent antioxidant activity with IC50 values of 29.12 µM and 25.14 µM, respectively. | tandfonline.com |

Antidiabetic Activity

Thiazole derivatives are prominent in the field of antidiabetic research, with the thiazolidinedione class (e.g., Pioglitazone, Rosiglitazone) being a well-known example of approved drugs for type 2 diabetes mellitus. rjptonline.orgresearchgate.net Research continues to explore new thiazole-based compounds that target various mechanisms in diabetes management, such as the inhibition of enzymes like α-amylase and α-glucosidase, which are involved in carbohydrate digestion and glucose absorption. rjptonline.orgijpsjournal.com

Recent studies have synthesized and evaluated novel thiazole derivatives for their hypoglycemic properties. rjptonline.org For instance, xanthene-based thiazole derivatives and imidazopyridine-based thiazoles have shown significant inhibition of α-amylase and α-glucosidase in both in vitro and in vivo models. ijpsjournal.com One study reported IC50 values as low as 56.47 nM for α-glucosidase inhibition. ijpsjournal.com Another research effort described the synthesis of biaryl pyrazolo[3,4-b]pyridine derivatives, starting from an ethyl 4-(4-bromophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate intermediate, which were screened for their potential to inhibit the α-amylase enzyme. mdpi.com These findings indicate that the thiazole scaffold remains a promising platform for developing novel and effective antidiabetic agents. rjptonline.orgijpsjournal.com

Table 5: Antidiabetic Activity of Selected Thiazole Derivatives

| Compound/Derivative Class | Target/Model | Key Findings | Reference |

| Imidazopyridine-based thiazoles | α-glucosidase | Showed promising potential as antidiabetic agents through enzyme inhibition. | ijpsjournal.com |

| Xanthene-based thiazoles | α-amylase and α-glucosidase | Demonstrated superior inhibitory potential with IC50 values of 124.84 nM (α-Amy) and 56.47 nM (α-Gly). | ijpsjournal.com |

| 2,4-thiazolidinedione derivatives | Glucose metabolism enzymes | Exhibited significant inhibition of α-amylase, α-glucosidase, and aldose reductase. | ijpsjournal.com |

| Thiazole fused pyridine (B92270) derivatives | Glibenclamide comparison model | Compounds were found to effectively reduce glucose levels. | rjptonline.org |

Acetylcholinesterase Inhibition (relevant to Alzheimer's disease)

Thiazole-based compounds have emerged as promising candidates for the treatment of Alzheimer's disease (AD). nih.gov A primary therapeutic strategy for AD involves inhibiting cholinesterase enzymes, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), to increase the levels of the neurotransmitter acetylcholine (B1216132) in the brain. mdpi.com Many thiazole derivatives have shown potent inhibitory activity against these enzymes. nih.govmdpi.com

In vitro studies have revealed that various thiazole structures, including aminothiazoles, benzothiazoles, and hybrid molecules, can effectively inhibit AChE and BuChE, with some compounds showing potency comparable to or greater than the standard drug Donepezil. nih.gov For example, a series of thiazolylhydrazone derivatives were synthesized and tested, with compound 2i emerging as the most active agent against AChE, having an IC50 value of 0.028 µM, similar to Donepezil (IC50 = 0.021 µM). mdpi.com Another amine-containing derivative, N-(2,3-dimethyl phenyl)thiazol-2-amine, showed a very high inhibitory effect against AChE with a reported IC50 value of 9 nM. nih.gov These multi-target agents can also inhibit other pathological factors in AD, such as β-secretase and amyloid-beta aggregation, making them highly valuable for further drug development. nih.gov

Table 6: Acetylcholinesterase (AChE) Inhibitory Activity of Selected Thiazole Derivatives Data sourced from in vitro Ellman spectrophotometric method.

| Compound/Derivative | IC50 (µM) against AChE | Reference |

| Thiazolylhydrazone 2i | 0.028 ± 0.001 | mdpi.com |

| Thiazolylhydrazone 2g | 0.031 ± 0.001 | mdpi.com |

| Thiazolylhydrazone 2e | 0.040 ± 0.001 | mdpi.com |

| Thiazolylhydrazone 2b | 0.056 ± 0.002 | mdpi.com |

| N-(2,3-dimethyl phenyl)thiazol-2-amine | 0.009 | nih.gov |

| Donepezil (Reference Drug) | 0.021 ± 0.001 | mdpi.com |

Anticonvulsant Activity

Thiazole-containing compounds have been a subject of investigation for their potential as anticonvulsant agents. Research has shown that hybrid molecules incorporating the thiazole nucleus exhibit noteworthy activity in preclinical models of epilepsy. For instance, a series of thiazole-bearing 4-thiazolidinones were synthesized and evaluated for their anticonvulsant properties in both the maximal electroshock (MES) and pentylenetetrazole (PTZ)-induced seizure tests. mdpi.com These tests are standard models for screening potential antiepileptic drugs, with the MES test predicting efficacy against generalized tonic-clonic seizures and the PTZ test identifying agents that may raise the seizure threshold.

In these studies, certain derivatives showed significant protection. For example, compound 5Z-(3-nitrobenzylidene)-2-(thiazol-2-ylimino)-thiazolidin-4-one (Ib) demonstrated excellent anticonvulsant activity in both models. mdpi.com Another study on 1,2,4-triazole (B32235) derivatives, which share some structural similarities with thiazoles, identified compounds with potent anti-MES activity. Compound 5f (3-heptyloxy-4-(4-(hexyloxy) phenyl)-4H-1,2,4-triazole) was found to be highly active with a median effective dose (ED50) of 37.3 mg/Kg and a protective index (PI) of 11.3, which was superior to the reference drug carbamazepine. nih.gov While not direct derivatives of 4-(4-bromophenyl)-2-hydroxythiazole, these findings underscore the potential of related heterocyclic systems in the development of new anticonvulsant therapies. mdpi.comnih.gov

Table 1: Anticonvulsant Activity of Selected Heterocyclic Compounds

| Compound | Test Model | ED₅₀ (mg/kg) | Protective Index (PI) | Reference |

|---|---|---|---|---|

| 5f (triazole derivative) | MES | 37.3 | 11.3 | nih.gov |

| Carbamazepine | MES | - | 6.4 | nih.gov |

| TP-427 (triazole derivative) | 6 Hz test | 40.9 | >24.4 | unifi.it |

Antiparasitic Activity

Derivatives of the 4-phenylthiazole (B157171) scaffold have shown promise as antiparasitic agents, particularly against neglected tropical diseases such as leishmaniasis and Chagas disease. A study evaluating a series of 4-(4-chlorophenyl)thiazole compounds demonstrated significant activity against Leishmania amazonensis and Trypanosoma cruzi, the parasites responsible for these diseases. scielo.br

The compounds were tested against both the mobile (promastigote, trypomastigote) and intracellular (amastigote) forms of the parasites. The results indicated potent activity, with some derivatives showing IC₅₀ values in the low micromolar range against T. cruzi trypomastigotes. scielo.br Similarly, research on naphthyl-thiazole derivatives revealed cytotoxic potential against the amastigote forms of both L. amazonensis and T. cruzi. unl.pt These findings suggest that the 4-arylthiazole framework, including halogenated-phenyl variants like the 4-bromophenyl and 4-chlorophenyl derivatives, is a viable starting point for developing new treatments for parasitic infections. scielo.brunl.pt

Table 2: Antiparasitic Activity of 4-(4-chlorophenyl)thiazole Derivatives against T. cruzi

| Compound | Form | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Thiazole Derivative 1 | Trypomastigote | 1.67 | scielo.br |

Mechanistic Investigations of Biological Action

Understanding the mechanism of action is crucial for the rational design of more potent and selective therapeutic agents. Research on this compound and its analogues has explored their interactions with various biological targets.

Enzyme Inhibition Studies (e.g., FabH, COX/LOX pathways, Acetylcholinesterase)

The 4-arylthiazole scaffold has been identified as an effective inhibitor of several key enzymes implicated in disease.

Acetylcholinesterase (AChE) Inhibition : Thiazole derivatives have been investigated as inhibitors of AChE, an enzyme central to the pathology of Alzheimer's disease. A novel series of thiazole-piperazine hybrids was synthesized, and several compounds showed significant inhibitory activity against AChE. nih.gov Specifically, the derivative 4-(4-bromophenyl)-2-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)benzylidene)hydrazineyl)thiazole (3h) was among the synthesized compounds evaluated for their potential in this area. nih.gov The development of thiazole-based AChE inhibitors like Acotiamide, used for functional dyspepsia, supports the continued exploration of this chemical class for neurodegenerative disorders. nih.gov

COX/LOX Pathway Inhibition : Cyclooxygenase (COX) and lipoxygenase (LOX) are key enzymes in the inflammatory cascade. Thiazole and thiazolidinone derivatives have been studied as potential dual inhibitors of these pathways. nih.gov Research on 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives, which are structurally related to the bromophenyl-thiazole core, identified potent inhibitors of COX-1, COX-2, and 5-LOX enzymes. frontiersin.orgnih.gov The most promising compounds, 5d and 5e , demonstrated significant inhibitory potential compared to standard drugs, suggesting that this class of compounds could lead to new anti-inflammatory agents. frontiersin.org

Cell-Based Assays and Signaling Pathway Modulation

The biological effects of 4-(4-bromophenyl)-thiazole derivatives have been extensively studied using various cell-based assays to elucidate their impact on cellular processes and signaling pathways. These assays are critical for understanding the antiproliferative and antimicrobial activities of these compounds.

In anticancer research, a novel series of 4-(4-bromophenyl)-thiazol-2-amine derivatives was evaluated for in vitro activity against the oestrogen receptor-positive human breast adenocarcinoma cell line (MCF-7) using the Sulforhodamine B (SRB) assay. nih.gov The results demonstrated that specific derivatives exhibited potent anticancer activity, with compound p2 being the most active. nih.gov Other studies have utilized a panel of cancer cell lines, including colon cancer (HT-29), pancreatic cancer (Panc-1), and lung cancer (A-549), to assess the antiproliferative effects of new thiazole derivatives via the MTT assay. nih.gov Furthermore, investigations into the mechanisms behind the observed cytotoxicity have explored the ability of these compounds to induce the production of Reactive Oxygen Species (ROS) and activate caspase 3, a key enzyme in the apoptotic pathway. ijcce.ac.ir

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to optimizing lead compounds into potent drug candidates. For derivatives of 4-(4-bromophenyl)-thiazole, several key structural features have been identified as crucial for their biological activity.

The substitution at the 4-position of the thiazole ring is critical. The presence of a phenyl ring, particularly with an electron-withdrawing group like bromine at the para-position, has been shown to enhance antibacterial activity. nih.gov Modifications at the 2-position of the thiazole ring, often starting from the 4-(4-bromophenyl)-thiazol-2-amine intermediate, significantly influence the compound's biological profile. For example, the formation of Schiff bases by reacting the 2-amino group with various aromatic aldehydes has yielded derivatives with promising antimicrobial and anticancer activities. nih.gov

Further SAR studies on related 4-thiazolidinone (B1220212) derivatives have provided additional insights. These studies demonstrate that the 4-thiazolidinone scaffold itself, the nature of substituents on this ring, and the aryl group at the 2-position are all important for modulating activity against targets like human dihydroorotate (B8406146) dehydrogenase (hDHODH). nih.gov The collective SAR data indicates that the 4-(4-bromophenyl)thiazole (B159989) moiety is a highly tunable scaffold, allowing for the strategic design of molecules with specific biological targets and enhanced potency. nih.govnih.gov

Drug Development Efforts and Pharmacokinetic Considerations (e.g., improved bioavailability, selectivity, reduced toxicity)

A significant area of investigation involves the synthesis of derivatives of the closely related scaffold, 4-(4-bromophenyl)-thiazol-2-amine. nih.govnih.gov The rationale behind these modifications is to overcome challenges such as microbial resistance or to enhance the effectiveness and selectivity of chemotherapeutic agents. nih.gov By introducing various aromatic aldehydes to react with the 4-(4-bromophenyl)thiazol-2-amine intermediate, scientists have created a series of Schiff base derivatives. nih.gov This approach allows for the exploration of structure-activity relationships (SAR), where the type and position of substituents on the molecule can be correlated with changes in biological activity. nih.gov